[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate
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Overview
Description
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethyl group, a phenylcarbamoyl group, and a difluoromethylsulfanyl group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of the cyanomethyl intermediate: This step involves the reaction of a suitable cyanomethyl precursor with a phenylcarbamoyl chloride under controlled conditions.
Formation of the difluoromethylsulfanyl intermediate:
Coupling of intermediates: The final step involves the coupling of the cyanomethyl intermediate with the difluoromethylsulfanyl intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate can be compared with other similar compounds, such as:
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
3-Methoxyphenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(difluoromethylsulfanyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c19-18(20)26-15-9-5-4-8-14(15)17(24)25-12-16(23)22(11-10-21)13-6-2-1-3-7-13/h1-9,18H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHLWZHLHZDFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)C2=CC=CC=C2SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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